3-phenylcyclopentan-1-amine hydrochloride
Overview
Description
3-Phenylcyclopentan-1-amine hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique structure, which includes a cyclopentane ring substituted with a phenyl group and an amine group. This compound is often utilized in the synthesis of various pharmaceuticals and chemical intermediates .
Mechanism of Action
Target of Action
3-Phenylcyclopentylamine hydrochloride, also known as 2-phenylcyclopentylamine, is a psychostimulant It is structurally similar to cyclopentolate, an anticholinergic drug that primarily targets muscarinic receptors in the muscles of the eye .
Mode of Action
Cyclopentolate blocks muscarinic receptors, inducing relaxation of the sphincter of the iris and the ciliary muscles . This results in dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .
Result of Action
As a psychostimulant , it may increase energy and induce a general sense of well-being .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenylcyclopentan-1-amine hydrochloride typically involves the following steps:
Cyclopentanone to 3-Phenylcyclopentanone: The initial step involves the Friedel-Crafts acylation of cyclopentanone with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction to 3-Phenylcyclopentanol: The resulting 3-phenylcyclopentanone is then reduced to 3-phenylcyclopentanol using a reducing agent such as sodium borohydride.
Amination to 3-Phenylcyclopentan-1-amine: The alcohol group is converted to an amine group through a substitution reaction using reagents like ammonia or an amine donor.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-phenylcyclopentan-1-amine
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-phenylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-phenylcyclopentan-1-amine hydrochloride is widely used in scientific research due to its versatile structure. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
2-Phenylcyclopentan-1-amine: Similar structure but with the phenyl group at a different position.
Cyclopentylamine: Lacks the phenyl group, making it less complex.
Phenylcyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring
Uniqueness
3-phenylcyclopentan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-phenylcyclopentan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-7-6-10(8-11)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYUPMITEAILSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972182 | |
Record name | 3-Phenylcyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56740-41-1 | |
Record name | Cyclopentanamine, 3-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056740411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylcyclopentan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylcyclopentan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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